2-Ethyltetrahydro-4H-pyran-4-one

Description

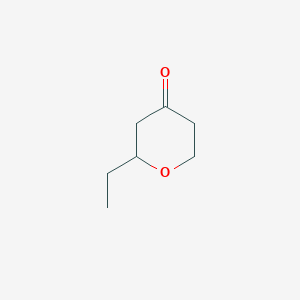

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-7-5-6(8)3-4-9-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFWJZRYRSYZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36233-82-6 | |

| Record name | 2-ethyloxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethyltetrahydro-4H-pyran-4-one chemical properties and structure

An In-depth Technical Guide to 2-Ethyltetrahydro-4H-pyran-4-one: Structure, Properties, and Synthetic Significance

Abstract

This compound (CAS No. 36233-82-6) is a substituted heterocyclic ketone belonging to the tetrahydropyran class of compounds. The tetrahydropyran-4-one core is recognized as a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, spectroscopic characteristics, and synthetic utility of this compound. We will delve into its predicted and known properties, propose a logical synthetic route based on established methodologies, and explore its potential applications in drug development and other scientific fields, grounded in the broader context of its parent scaffold's significance.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of tetrahydropyran, a six-membered heterocyclic ring containing one oxygen atom. The presence of a ketone at the 4-position and an ethyl group at the 2-position defines its specific structure and influences its chemical behavior.

Structural and Identification Data

The fundamental identifiers for this compound are crucial for regulatory, procurement, and research documentation purposes.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 36233-82-6 | [2][3] |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| InChI Key | XAFWJZRYRSYZKK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC1CC(=O)CCO1 | N/A |

| Physical Form | Liquid | [2] |

| Purity (Typical) | ≥95% | [2][3] |

Physicochemical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, the properties of the parent compound, Tetrahydro-4H-pyran-4-one (THP-4-one), provide a reliable baseline for prediction. The addition of an ethyl group is expected to increase the boiling point and slightly decrease the density and solubility in water.

| Property | Value (for Tetrahydro-4H-pyran-4-one) | Predicted Impact of 2-Ethyl Group | Source(s) |

| Boiling Point | 166 - 167 °C | Increase | [4][5] |

| Density | 1.084 g/mL at 25 °C | Slight Decrease | [4][6] |

| Refractive Index | n20/D 1.452 | Slight Increase | [4] |

| Solubility | Miscible in water; soluble in organic solvents | Decreased water solubility | [6][7] |

Molecular Structure and Spectroscopic Characterization

The structural elucidation of organic molecules is paramount. While specific spectra for this compound are not publicly available, a predictive analysis based on fundamental principles of spectroscopy provides valuable insight for characterization.

2D and 3D Molecular Structure

The molecule consists of a saturated six-membered oxane ring with a carbonyl group at the C4 position and an ethyl substituent at the C2 position. The presence of a stereocenter at C2 means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Ethyl Group (CH₂CH₃): A triplet around 0.9-1.0 ppm (3H, for the CH₃) and a quartet around 1.4-1.6 ppm (2H, for the CH₂).

-

Ring Protons: Complex multiplets between 2.0 and 4.5 ppm. The protons on C2, C3, C5, and C6 would show complex splitting patterns due to diastereotopicity and coupling with each other. The proton at C2 (adjacent to the ethyl group and oxygen) would likely appear as a multiplet around 3.5-4.0 ppm. The protons on C6 (adjacent to oxygen) would be in a similar region, while the protons on C3 and C5 (alpha to the carbonyl) would be shifted downfield to ~2.2-2.6 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 distinct signals.

-

Carbonyl Carbon (C=O): A characteristic peak significantly downfield, expected around 205-210 ppm.

-

Ring Carbons (C-O): Carbons C2 and C6, being attached to the electronegative oxygen, would appear in the range of 65-80 ppm.

-

Ring Carbons (alpha to C=O): Carbons C3 and C5 would be found around 40-50 ppm.

-

Ethyl Carbons: The CH₂ carbon would be around 25-30 ppm, and the CH₃ carbon would be the most upfield, around 10-15 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹, characteristic of a saturated ketone.[8]

-

C-O-C Stretch: A strong band corresponding to the ether linkage should appear in the 1050-1150 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would involve the loss of the ethyl group (M-29), loss of CO (M-28), and other ring cleavage pathways characteristic of cyclic ketones and ethers.

Synthesis and Reactivity

While a specific patented synthesis for this compound is not readily found, a plausible and efficient route can be designed based on well-established reactions in organic synthesis, such as the Prins cyclization.[9][10]

Proposed Synthetic Workflow: Acid-Catalyzed Prins Cyclization

The Prins reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. This approach provides a direct and stereoselective route to substituted tetrahydropyrans.[9]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Plausible)

-

Cyclization: To a stirred solution of pent-1-en-4-ol (1.0 eq) and propionaldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, a catalytic amount of a strong acid (e.g., perrhenic acid) is added dropwise.[9] The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched with a saturated sodium bicarbonate solution.

-

Work-up and Isolation of Intermediate: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-ethyltetrahydro-2H-pyran-4-ol intermediate.

-

Oxidation: The crude alcohol intermediate is dissolved in dichloromethane. An oxidizing agent such as Dess-Martin periodinane (1.5 eq) is added portion-wise at room temperature. The reaction is stirred until TLC analysis indicates complete conversion of the alcohol to the ketone.

-

Final Purification: The reaction mixture is quenched with a solution of sodium thiosulfate. The resulting mixture is filtered, and the filtrate is washed successively with saturated sodium bicarbonate and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its ketone functional group.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) to form the corresponding tertiary alcohol.

-

Enolate Formation: The α-protons on C3 and C5 are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the ring.

-

Reductive Amination: The ketone can undergo reductive amination with an amine and a reducing agent (e.g., sodium cyanoborohydride) to form substituted aminotetrahydropyrans, which are common motifs in pharmaceuticals.

Applications in Research and Drug Development

The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products and approved pharmaceuticals. Its inclusion in a molecule often improves pharmacokinetic properties, such as aqueous solubility and metabolic stability, compared to carbocyclic analogues.[1]

The THP-4-one Scaffold in Medicinal Chemistry

Derivatives of the parent THP-4-one scaffold have demonstrated a wide spectrum of biological activities, making them highly valuable in drug discovery programs.[11]

-

Anticancer Activity: Certain pyran derivatives have shown potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key cell cycle enzymes like Cyclin-Dependent Kinase 2 (CDK2).[1]

-

Antimicrobial and Antiviral Properties: The scaffold is a building block for compounds with activity against bacterial, fungal, and viral targets.[6][11]

-

Anti-inflammatory and Analgesic Effects: A structurally related compound, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl)methanol, has demonstrated significant anti-inflammatory and analgesic properties in preclinical models.

Caption: Diverse applications of the Tetrahydro-4H-pyran-4-one scaffold.

Role as a Synthetic Intermediate

Beyond its direct biological relevance, this compound serves as a key intermediate. Its use in the flavor and fragrance industry for imparting sweet, fruity, and floral notes is a notable application.[3] In pharmaceutical synthesis, it provides a chiral or achiral building block that can be elaborated into more complex active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is associated with the following hazard statements:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents. Vendor recommendations for storage temperature range from room temperature to 2-8°C.[2][3]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Conclusion

This compound is a valuable heterocyclic compound whose significance is largely derived from the proven utility of the broader tetrahydropyran-4-one scaffold in medicinal chemistry and organic synthesis. While detailed, peer-reviewed experimental data on this specific derivative is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles. Its role as a synthetic building block for creating novel therapeutics, agrochemicals, and fragrance components underscores its importance. This guide has synthesized the available information and provided expert-driven predictions to offer a comprehensive technical resource for researchers and drug development professionals working with this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Tetrahydropyran synthesis [organic-chemistry.org]

- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethyltetrahydro-4H-pyran-4-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyltetrahydro-4H-pyran-4-one, a heterocyclic ketone of growing interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physical properties, and its role as a versatile building block. While specific experimental data for this ethyl-substituted pyranone is limited in publicly accessible literature, this guide leverages data from its parent compound, tetrahydro-4H-pyran-4-one, to provide a robust framework for its application and study.

Chemical Identity and Physical Properties

This compound is a derivative of tetrahydro-4H-pyran-4-one, featuring an ethyl group at the 2-position of the pyran ring. This substitution is anticipated to influence its physical and chemical properties, including its reactivity and biological activity.

CAS Number: 36233-82-6[1]

Molecular Formula: C₇H₁₂O₂[1]

Molecular Weight: 128.17 g/mol

Physical Constants

| Physical Constant | This compound | Tetrahydro-4H-pyran-4-one (for reference) |

| Physical Form | Liquid[1] | Colorless to light yellow liquid[2][3] |

| Boiling Point | Data not available | 166-167 °C[3] |

| Melting Point | Data not available | Data not available |

| Density | Data not available | 1.080 g/cm³[2] |

| Solubility | Data not available | Soluble in organic solvents like ethanol and ether, with limited solubility in water.[4] |

| Storage Temperature | Room temperature[1] | Store in a well-ventilated place. Keep cool.[5][6] |

Synthesis of Substituted Tetrahydropyran-4-ones

While a specific, detailed protocol for the synthesis of this compound is not described in the searched literature, general methods for the synthesis of substituted tetrahydro-4H-pyran-4-ones can be adapted. One common approach involves the acid-catalyzed cyclization of a suitably substituted δ-hydroxyketone.

For the synthesis of 2-substituted tetrahydro-4H-pyran-4-ones, an asymmetric construction process can be employed. This involves a two-step sequence starting with the catalytic asymmetric allylation of an aldehyde, followed by the reaction of the resulting alcohol with a second aldehyde and a catalyst such as TMSOTf.[7]

A generalized workflow for such a synthesis is depicted below:

References

- 1. This compound | 36233-82-6 [sigmaaldrich.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Ethyltetrahydro-4H-pyran-4-one: A Predictive and Methodological Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Ethyltetrahydro-4H-pyran-4-one, a key heterocyclic ketone with applications in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines robust, field-proven methodologies for the acquisition of high-quality spectral data.

Introduction: The Structural Significance of this compound

The tetrahydropyran-4-one scaffold is a prevalent motif in numerous natural products and pharmaceutical agents.[1] The incorporation of an ethyl group at the C-2 position introduces a chiral center and influences the conformational dynamics of the pyran ring, which can have significant implications for its biological activity and chemical reactivity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are grounded in the analysis of the parent compound, tetrahydro-4H-pyran-4-one, and established substituent effects.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

The proton NMR spectrum is expected to exhibit distinct signals for the ethyl group and the protons on the pyran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 3.6 - 3.8 | m | |

| H-3 (axial) | 2.5 - 2.7 | ddd | J ≈ 14, 11, 5 |

| H-3 (equatorial) | 2.3 - 2.5 | ddd | J ≈ 14, 5, 3 |

| H-5 (axial) | 2.5 - 2.7 | ddd | J ≈ 14, 11, 5 |

| H-5 (equatorial) | 2.3 - 2.5 | ddd | J ≈ 14, 5, 3 |

| H-6 (axial) | 3.9 - 4.1 | ddd | J ≈ 11, 11, 4 |

| H-6 (equatorial) | 3.4 - 3.6 | ddd | J ≈ 11, 4, 3 |

| -CH₂- (ethyl) | 1.5 - 1.7 | m | |

| -CH₃ (ethyl) | 0.9 - 1.1 | t | J ≈ 7.5 |

Causality Behind Predictions: The protons on carbons adjacent to the ring oxygen (C-2 and C-6) are expected to be the most deshielded. The protons on carbons alpha to the carbonyl group (C-3 and C-5) will also be downfield. The ethyl group at C-2 will shift the H-2 proton downfield. The geminal and vicinal couplings will lead to complex multiplicities for the ring protons.

The ¹³C NMR spectrum will show seven distinct carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 78 |

| C-3 | 45 - 48 |

| C-4 (C=O) | 205 - 208 |

| C-5 | 45 - 48 |

| C-6 | 68 - 71 |

| -CH₂- (ethyl) | 25 - 28 |

| -CH₃ (ethyl) | 8 - 11 |

Causality Behind Predictions: The carbonyl carbon (C-4) will be the most downfield signal. The carbons attached to the oxygen (C-2 and C-6) will appear in the 68-78 ppm range, with C-2 being slightly more downfield due to the ethyl substituent. The alpha-carbons to the carbonyl (C-3 and C-5) will be in the 45-48 ppm region. The ethyl group carbons will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1710 - 1730 | Strong |

| C-O-C (ether) | 1100 - 1150 | Strong |

| C-H (alkane) | 2850 - 3000 | Medium-Strong |

Causality Behind Predictions: The most prominent feature will be the strong absorption band for the carbonyl group (C=O) of the ketone. The C-O-C stretching vibration of the ether linkage will also be a strong and characteristic band. The C-H stretching vibrations of the aliphatic protons will appear in their usual region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The expected molecular weight of C₇H₁₂O₂ is 128.17 g/mol . The molecular ion peak [M]⁺ at m/z = 128 should be observable.

-

Key Fragmentation Patterns: The fragmentation will be directed by the carbonyl group and the ether oxygen.

-

Alpha-cleavage adjacent to the carbonyl group: Loss of an ethyl radical (•CH₂CH₃) from C-2 and C-3 cleavage to give a fragment at m/z = 99.

-

Alpha-cleavage adjacent to the ether oxygen: Loss of an ethyl radical from C-2 to give a fragment at m/z = 99. Cleavage of the C-2/C-3 bond can also lead to the formation of a fragment at m/z = 57.

-

Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement is possible, leading to a fragment at m/z = 100.

-

Experimental Protocols for Spectroscopic Analysis

To obtain reliable and high-resolution spectroscopic data for this compound, the following experimental methodologies are recommended.

NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Spectroscopy:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Spectroscopy (for unambiguous assignments):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

IR Data Acquisition

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid sample directly onto the ATR crystal.

-

For transmission IR, a thin film of the neat liquid can be pressed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal or salt plates before acquiring the sample spectrum.

-

Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for a pure, volatile liquid sample. This will also confirm the purity of the compound.

-

Alternatively, direct infusion via a syringe pump into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used, though Electron Ionization (EI) is standard for fragmentation analysis.

-

-

Data Acquisition (EI-MS):

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 30-200.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

Visualizations

Caption: Molecular Structure of this compound.

Caption: Predicted Key Fragmentation Pathways in Mass Spectrometry.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, coupled with robust experimental protocols, serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control. The principles outlined herein ensure the accurate and reliable structural elucidation of this important heterocyclic compound.

References

Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one from starting materials

An In-depth Technical Guide to the Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one

Executive Summary: this compound is a valuable heterocyclic ketone scaffold with applications as a versatile building block in medicinal chemistry and the fragrance industry.[1] The tetrahydropyran ring is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. The primary synthetic strategy detailed herein involves a robust two-stage process: the nucleophilic addition of an ethyl group to a readily available pyranone precursor via a Grignard reaction, followed by a mild and efficient oxidation of the resultant secondary alcohol. This approach is selected for its high yield, scalability, and reliance on well-established, reliable chemical transformations. Alternative synthetic pathways are also discussed to provide a broader context for synthetic design.

Introduction to the Tetrahydropyran-4-one Scaffold

Significance in Chemical Synthesis

The tetrahydropyran (THP) ring system is a privileged structure in a multitude of natural products and pharmaceuticals.[2] Its incorporation into a molecular framework can rigidify the structure and introduce a key hydrogen bond acceptor through the ether oxygen, influencing binding affinity to biological targets. The 4-oxo functionality of the title compound provides a reactive handle for a wide range of subsequent chemical modifications, including reductive amination, Wittig reactions, and aldol condensations, making it a highly strategic intermediate for constructing complex molecular architectures.[3]

Overview of Synthetic Strategies

Several powerful methods have been established for the synthesis of substituted tetrahydropyran rings.[4][5] Key strategies include:

-

Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, which is a highly effective method for forming the six-membered ring with stereocontrol.

-

Prins Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone, which constructs the THP ring and installs substituents concurrently.[6][7]

-

Intramolecular Oxa-Michael Addition: The cyclization of a hydroxy group onto an α,β-unsaturated carbonyl moiety, providing a direct route to functionalized pyranones.[4]

While elegant, these methods can require complex precursors. For the specific synthesis of this compound, a more direct functional group interconversion approach starting from a simple, commercially available pyranone offers superior practicality and scalability.

Proposed Retrosynthetic Analysis

The proposed synthesis is based on a straightforward retrosynthetic disconnection. The target ketone can be accessed via the oxidation of the corresponding secondary alcohol, 2-ethyltetrahydro-2H-pyran-4-ol. This alcohol, in turn, can be formed by the nucleophilic addition of an ethyl nucleophile, such as an ethyl Grignard reagent, to the carbonyl of the parent tetrahydro-4H-pyran-4-one.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Route: Grignard Addition and Oxidation

This section details a validated three-stage process, beginning with the synthesis of the core starting material. This route is chosen for its operational simplicity, use of readily available reagents, and high overall efficiency.

Stage 1: Synthesis of Tetrahydro-4H-pyran-4-one (Starting Material)

Causality of Method Selection: For a synthesis to be robust, it must begin from an accessible starting material. Tetrahydro-4H-pyran-4-one is commercially available but can also be prepared on a large scale. The industrial method, involving a Friedel-Crafts-type reaction followed by cyclization, is a well-documented and scalable process.[2]

Reaction Scheme:

-

3-Chloropropionyl chloride + Ethylene --(AlCl₃)--> 1,5-Dichloropentan-3-one

-

1,5-Dichloropentan-3-one --(H₂O, H₃PO₄/NaH₂PO₄)--> Tetrahydro-4H-pyran-4-one

-

Step A: Synthesis of 1,5-Dichloropentan-3-one

-

To a cooled (-10 °C) and stirred suspension of anhydrous aluminum chloride (1.0 mol) in anhydrous dichloromethane (500 mL), add 3-chloropropionyl chloride (1.0 mol) dropwise, maintaining the temperature below -5 °C.

-

Bubble ethylene gas through the reaction mixture at a steady rate for 4-6 hours while maintaining the low temperature.

-

Quench the reaction by slowly pouring the mixture into a vigorously stirred mixture of ice (500 g) and concentrated hydrochloric acid (50 mL).

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1,5-dichloropentan-3-one.[8]

-

-

Step B: Cyclization to Tetrahydro-4H-pyran-4-one

-

Add the crude 1,5-dichloropentan-3-one to a vigorously stirred mixture of water (500 mL), phosphoric acid (10 mL), and sodium dihydrogen phosphate (0.1 mol).

-

Heat the mixture to reflux for 8-10 hours. The reaction is complete when TLC analysis shows the disappearance of the starting material.

-

Cool the mixture to room temperature and extract with diethyl ether (3 x 150 mL). Note: The product has significant water solubility, so thorough extraction is crucial.[2]

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent by distillation, and purify the resulting crude product by vacuum distillation to yield Tetrahydro-4H-pyran-4-one as a colorless oil.

-

Stage 2: Synthesis of 2-Ethyltetrahydro-2H-pyran-4-ol via Grignard Reaction

Mechanistic Insight: The Grignard reaction is a classic carbon-carbon bond-forming reaction.[1] The carbon atom of the ethylmagnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the tertiary alcohol.[9][10]

Caption: Mechanism of Grignard addition to form the alcohol intermediate.

-

Safety: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All glassware must be flame-dried under vacuum, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[11]

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

-

Add a solution of bromoethane (1.1 eq) in anhydrous diethyl ether dropwise via the addition funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and may require cooling in an ice-water bath to maintain a gentle reflux.[11]

-

Once the magnesium has been consumed, cool the resulting Grignard solution to 0 °C.

-

Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) with cooling.

-

Extract the product into diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2-ethyltetrahydro-2H-pyran-4-ol, which can be purified by column chromatography.

-

Stage 3: Oxidation to this compound

Causality of Method Selection: The Swern oxidation is selected for its exceptionally mild reaction conditions (-78 °C), which prevents side reactions and is compatible with a wide range of functional groups.[12] It avoids the use of toxic heavy metals like chromium, making it a more environmentally benign choice compared to reagents like PCC or Jones reagent.[13] The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a reactive electrophilic sulfur species, which is then attacked by the alcohol. A final deprotonation by a hindered base (triethylamine) induces an elimination to form the ketone.[14]

-

Safety: The reaction generates carbon monoxide gas and the malodorous byproduct dimethyl sulfide. It must be performed in a well-ventilated fume hood. The reaction is highly exothermic and requires strict temperature control.[5]

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool it to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of DMSO (2.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution at -78 °C. Stir for 15 minutes.

-

Add a solution of 2-ethyltetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq) dropwise to the mixture. The solution may become thick. Stir for another 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.[4]

-

Quench the reaction by adding water. Extract the product with DCM (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield pure this compound.

-

Caption: High-level workflow for the synthesis of this compound.

Alternative Synthetic Strategy: Prins Cyclization

An alternative approach to the 2-ethyltetrahydropyran core is the Prins cyclization.[15] This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.[16] For the target molecule, this would involve the reaction of 3-buten-1-ol with propanal.

Reaction Scheme: 3-Buten-1-ol + Propanal --(H₂SO₄)--> 2-Ethyltetrahydro-2H-pyran-4-ol

This reaction directly forms the alcohol intermediate of the primary route, which can then be oxidized as previously described. While elegant, controlling selectivity and preventing side reactions like oxonia-Cope rearrangements can be challenging, making it a less robust choice for scale-up compared to the Grignard approach.[6] A procedure analogous to the synthesis of the 2-methyl derivative can be followed.[17]

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Parameter | Description | Predicted Data |

| Appearance | Physical state and color at room temperature. | Colorless to pale yellow oil. |

| Molecular Formula | C₇H₁₂O₂ | - |

| Molecular Weight | 128.17 g/mol | - |

| ¹H NMR (CDCl₃, 400 MHz) | Proton nuclear magnetic resonance spectrum. | δ 4.0-3.5 (m, 3H, -OCH₂- and -OCH-), 2.7-2.3 (m, 4H, -CH₂C(O)CH₂-), 1.7 (m, 2H, -CH₂CH₃), 0.9 (t, 3H, -CH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbon-13 nuclear magnetic resonance spectrum. | δ 208 (C=O), 75 (O-CH-Et), 68 (O-CH₂), 45 (CH₂-C=O), 44 (CH₂-C=O), 28 (CH₂CH₃), 9 (CH₃). |

| IR (Infrared) (neat) | Infrared spectroscopy absorption bands. | ν ~2960 (C-H stretch), ~1715 (strong, C=O stretch), ~1100 (C-O-C stretch) cm⁻¹. |

| Mass Spec (MS) | Mass-to-charge ratio (EI+). | m/z (%): 128 (M+), 99 (M+ -Et), 71. |

Note: Predicted data is based on analysis of the structure and comparison with similar known compounds. Actual values may vary.[18][19]

Conclusion

This guide has detailed a reliable and scalable synthetic route for the preparation of this compound. The presented three-stage sequence, leveraging a well-established industrial synthesis for the starting material, a robust Grignard addition, and a mild Swern oxidation, provides a self-validating and efficient protocol for researchers. The discussion of the causality behind methodological choices, such as the preference for Swern oxidation, underscores a commitment to modern, safe, and sustainable synthetic practices. The outlined procedures and analytical data provide a comprehensive framework for the successful synthesis and characterization of this valuable chemical intermediate.

References

- 1. leah4sci.com [leah4sci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Swern Oxidation [organic-chemistry.org]

- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 15. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

IUPAC name and synonyms for 2-Ethyltetrahydro-4H-pyran-4-one

An In-Depth Technical Guide to 2-Ethyltetrahydro-4H-pyran-4-one for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone with emerging significance in synthetic chemistry and pharmacology. While detailed literature on this specific derivative is nascent, this document synthesizes available data on its chemical identity, physicochemical properties, and known applications in the flavor and fragrance industries. Critically, it explores the therapeutic potential of the tetrahydropyran scaffold by examining the significant analgesic and anti-inflammatory properties of its direct derivatives. This guide offers field-proven insights by presenting proposed synthetic routes, expected analytical characteristics, and detailed experimental protocols relevant to its application in drug discovery, thereby serving as a vital resource for researchers, medicinal chemists, and professionals in pharmaceutical development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and development. This compound is systematically named under IUPAC conventions and is tracked globally through its CAS Registry Number.

-

IUPAC Name : this compound

-

CAS Number : 36233-82-6[1]

-

Molecular Formula : C₇H₁₂O₂[1]

-

InChI Key : XAFWJZRYRSYZKK-UHFFFAOYSA-N

Physicochemical and Handling Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental settings. The data for this compound is summarized below. For context, properties of the parent compound, Tetrahydro-4H-pyran-4-one, are included for comparison where specific data for the ethyl-derivative is not available.

| Property | This compound | Tetrahydro-4H-pyran-4-one (Parent Compound) | Reference(s) |

| Molecular Weight | 128.17 g/mol | 100.12 g/mol | [1] |

| Physical Form | Liquid | Liquid | |

| Appearance | - | Light yellow | [2] |

| Boiling Point | Not specified | 166 °C @ 760 mmHg | [2] |

| Density | Not specified | 1.080 g/cm³ | [2] |

| Flash Point | Not specified | 56 °C / 132.8 °F | [2] |

| Purity (Typical) | ≥95% | >95% | [1] |

| Storage Conditions | Room Temperature / 2-8°C | Store in a cool, well-ventilated place | [1] |

Synthesis and Manufacturing

While specific, peer-reviewed synthetic routes for this compound are not widely published, its structure suggests a logical and efficient synthesis via α-alkylation of the parent ketone, Tetrahydro-4H-pyran-4-one. This approach is a cornerstone of organic synthesis for introducing alkyl groups adjacent to a carbonyl.

Proposed Synthetic Route: α-Alkylation

The causality behind this proposed method lies in the acidity of the α-protons (the protons on carbons adjacent to the carbonyl group). A strong, non-nucleophilic base is required to deprotonate the α-carbon, forming a reactive enolate intermediate. The choice of a strong, hindered base like Lithium Diisopropylamide (LDA) is critical to ensure rapid and complete enolate formation while minimizing side reactions, such as self-condensation or reaction at the carbonyl carbon. The subsequent introduction of an ethyl halide (e.g., ethyl iodide) results in an Sₙ2 reaction where the enolate attacks the electrophilic ethyl group to form the desired C-C bond.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Preparation : Slowly add n-butyllithium to a solution of diisopropylamine in dry THF at -78 °C to generate LDA in situ.

-

Enolate Formation : Add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation : Slowly add ethyl iodide (1.1 eq) to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature overnight.

-

Quenching and Work-up : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Characterization (Expected)

Definitive characterization is essential for confirming the structure and purity of a synthesized compound. While published spectra for this specific molecule are scarce, its structure allows for the prediction of key analytical signatures.

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group : A triplet around δ 0.9-1.1 ppm (CH₃) and a quartet around δ 2.3-2.5 ppm (CH₂). Pyran Ring : Complex multiplets for the ring protons, with protons closer to the oxygen atom (C6-H) shifted downfield (δ ~3.5-4.0 ppm) and protons adjacent to the carbonyl (C3-H, C5-H) at δ ~2.4-2.8 ppm. The C2-H proton would appear as a multiplet coupled to the adjacent ethyl and ring protons. |

| ¹³C NMR | A distinct carbonyl signal (C=O) downfield at δ ~205-210 ppm. Signals for the ethyl group carbons (CH₃ ~10-15 ppm; CH₂ ~30-35 ppm). Methylene carbons of the pyran ring adjacent to the oxygen (C6) would be around δ ~65-70 ppm, while those adjacent to the carbonyl (C3, C5) would be at δ ~40-45 ppm. |

| IR Spec. | A strong, sharp absorption band characteristic of a saturated ketone C=O stretch between 1710-1725 cm⁻¹. C-O-C stretching vibrations for the ether linkage would appear in the 1150-1085 cm⁻¹ region. C-H stretching bands for the sp³ hybridized carbons will be just below 3000 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 128. Fragmentation patterns would likely include loss of the ethyl group (M-29) and cleavage of the pyran ring. |

| Purity | Purity should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any residual starting materials or by-products[3]. |

Applications in Research and Drug Development

The utility of this compound extends from industrial applications to its role as a valuable scaffold in medicinal chemistry.

Flavor and Fragrance Industry

The compound is utilized as a flavoring agent in the food industry, imparting a sweet, fruity aroma. It also serves as an ingredient in perfumes and cosmetics, contributing a fresh, floral scent[1].

Synthetic Building Block

As a functionalized heterocycle, it is a versatile intermediate for the synthesis of more complex pharmaceuticals and agrochemicals[1]. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability compared to carbocyclic analogues[4][5].

Precursor to Bioactive Molecules: Analgesic and Anti-inflammatory Agents

The most compelling evidence for the therapeutic potential of the 2-ethyltetrahydropyran scaffold comes from studies on its reduced derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) . This compound, which can be synthesized from this compound via stereoselective reduction of the ketone, has demonstrated significant biological activity.

Recent preclinical studies in rodent models have shown that LS20 possesses potent antinociceptive (analgesic) and anti-inflammatory properties.

-

Mechanism of Action (Analgesia) : The pain-relieving effects of LS20 were shown to be mediated through the opioid system .

-

Mechanism of Action (Anti-inflammatory) : The compound exerts its anti-inflammatory effect by reducing leukocyte migration and, critically, by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-6 .

This direct link between a derivative and a validated biological mechanism underscores the potential of this compound as a key starting material for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.

Caption: Applications of this compound and its derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Assay

To validate the anti-inflammatory potential of new derivatives synthesized from this compound, the carrageenan-induced paw edema model in rodents is a standard and reliable method. This protocol is based on established methodologies[6].

-

Animal Acclimatization : House male Swiss mice or Wistar rats in a controlled environment (22±2 °C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping : Randomly divide animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline + 1% Tween 80, p.o.)

-

Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

-

Test Compound Group 1 (e.g., 10 mg/kg, p.o.)

-

Test Compound Group 2 (e.g., 30 mg/kg, p.o.)

-

-

Compound Administration : Administer the vehicle, positive control, or test compound orally (p.o.) 60 minutes prior to the induction of inflammation.

-

Induction of Inflammation : Inject 0.1 mL of a 1% carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema : Measure the paw volume (or thickness) immediately before the carrageenan injection (time 0) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.

-

Data Analysis : Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume from time 0. Analyze data using ANOVA followed by a post-hoc test.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification :

-

Pictogram : Exclamation Mark

-

Signal Word : Warning

-

Hazard Statements :

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

-

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood[7][8].

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[8].

-

Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[2][7].

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place[2].

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2].

-

Caption: Logic diagram for the safe handling of this compound.

Conclusion

This compound is a valuable heterocyclic compound with established roles in the flavor and fragrance industry and significant potential as a synthetic intermediate in drug discovery. While direct research on this molecule is limited, the demonstrated analgesic and anti-inflammatory activities of its reduced derivative, LS20, highlight the therapeutic promise of this chemical scaffold. By understanding its proposed synthesis, expected analytical profile, and the biological relevance of its derivatives, researchers are well-equipped to leverage this compound in the development of novel, complex molecules and next-generation therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract of Leonotis ocymifolia (Burm.f.) Iwarsson Leaves in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Commercial Landscape of 2-Ethyltetrahydro-4H-pyran-4-one (CAS 36233-82-6) for Pharmaceutical and Chemical Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Situating a Niche Heterocycle in Modern Synthesis

In the vast repository of chemical building blocks available to researchers, heterocyclic ketones stand out for their utility in constructing complex molecular architectures.[1] 2-Ethyltetrahydro-4H-pyran-4-one (CAS: 36233-82-6) is a distinct member of this class, characterized by a six-membered tetrahydropyran ring bearing both a ketone and an ethyl group. While its parent compound, Tetrahydro-4H-pyran-4-one (THP-4-one), is a widely recognized intermediate in medicinal chemistry, the 2-ethyl derivative offers a nuanced structural modification that can significantly alter physicochemical properties, influencing solubility, metabolic stability, and target engagement in drug discovery programs.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and procurement managers. It provides a detailed overview of the commercial availability of this compound, profiles of key suppliers, guidance on quality validation, and an exploration of its current and potential applications. By synthesizing product data, safety information, and application context, this document aims to empower scientific professionals to effectively source and utilize this valuable, albeit specialized, synthetic intermediate.

Part 1: Core Physicochemical and Safety Profile

A foundational understanding of a compound's properties and hazards is critical for its safe handling and effective application in experimental design.

Key Physicochemical Properties

This compound is a liquid at room temperature.[2] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36233-82-6 | [2][3][4] |

| Molecular Formula | C₇H₁₂O₂ | [2][3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Liquid | [2] |

| MDL Number | MFCD18917265 | [2][3] |

| Storage Temperature | Room Temperature | [2] |

GHS Hazard and Safety Information

Sourcing from suppliers who provide clear safety documentation is non-negotiable. The Globally Harmonized System (GHS) classification for this compound as provided by suppliers like Sigma-Aldrich indicates moderate hazards.[2]

-

Pictogram: Exclamation Mark[2]

-

Signal Word: Warning [2]

-

Hazard Statements:

-

Precautionary Statements:

Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Part 2: Commercial Availability and Supplier Analysis

This compound is commercially available, primarily targeted at the research and development (R&D) market in small to moderate quantities. It is not typically stocked in bulk by major suppliers, often being offered through partner catalogs or synthesized on demand.

Workflow for Sourcing and Qualification

The process of acquiring specialty chemicals like this compound involves more than a simple purchase. A robust qualification workflow is necessary to ensure material quality and supply chain reliability.

References

An In-depth Technical Guide to the Safe Handling of 2-Ethyltetrahydro-4H-pyran-4-one

This guide provides comprehensive safety and handling protocols for 2-Ethyltetrahydro-4H-pyran-4-one (CAS No: 36233-82-6), a vital intermediate in pharmaceutical and agrochemical synthesis, as well as in the flavor and fragrance industry.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

A thorough understanding of the inherent hazards of a chemical is the foundation of safe handling. This compound is a flammable liquid with other potential health hazards.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour. |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2] |

Hazard Pictograms:

The primary hazard is its flammability, necessitating stringent controls to prevent ignition. The exclamation mark pictogram indicates that it can cause less severe health effects such as skin and eye irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A robust safety strategy relies on a hierarchy of controls, prioritizing engineering controls to minimize exposure and utilizing PPE as the final line of defense.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][5] For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.

-

Ignition Source Control: Due to its flammability, all sources of ignition must be eliminated from the handling area. This includes open flames, hot surfaces, and sparks.[4][5] Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Static Discharge Prevention: Take precautionary measures against static discharge.[4][5] Ensure proper grounding and bonding of containers and receiving equipment during transfers.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.

| PPE Type | Specification | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles or a face shield.[6] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4][6] | Gloves must be inspected before use. Follow proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |

| Skin and Body Protection | Protective clothing, such as a lab coat. | Wear appropriate protective clothing to prevent skin exposure.[7] |

| Respiratory Protection | Required when vapours/aerosols are generated. | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator must be worn. |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing accidents and maintaining the chemical's stability.

Handling

-

Avoid contact with skin and eyes.[8]

-

Do not breathe vapours or aerosols.

-

Keep the container tightly closed when not in use.[4]

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4][5]

-

Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and prevent oxidative degradation.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][5]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First-Aid Measures

-

General Advice: Show the safety data sheet to the doctor in attendance.[10]

-

If Inhaled: Move the person into fresh air.[10] If not breathing, give artificial respiration.[10] Consult a physician.[10]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10] Remove contact lenses if present and easy to do.

-

If Swallowed: Rinse mouth with water.[10] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[10] Consult a physician.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Water spray, carbon dioxide (CO2), and chemical foam are also suitable.[5]

-

Specific Hazards: Vapours are heavier than air and may spread along floors. They can form explosive mixtures with air at elevated temperatures.

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[4] Keep away from heat and sources of ignition. Evacuate the danger area and observe emergency procedures.

-

Environmental Precautions: Do not let the product enter drains, as there is a risk of explosion.

-

Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[11] Keep in suitable, closed containers for disposal.[4][11]

The following diagram outlines the general procedure for responding to a spill.

Caption: General spill response workflow.

Toxicological and Ecological Information

Toxicological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Ecological Information

There is no data available on the ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Conclusion

This compound is a valuable chemical intermediate, but its handling requires a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and ensure a safe working environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 36233-82-6|this compound|BLD Pharm [bldpharm.com]

- 3. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. hsa.ie [hsa.ie]

- 7. osha.oregon.gov [osha.oregon.gov]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. schc.org [schc.org]

- 11. fishersci.com [fishersci.com]

The Tetrahydro-4H-pyran-4-one Scaffold: A Privileged Motif in Drug Discovery and a Technical Guide to its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-4H-pyran-4-one core is a prominent structural motif in medicinal chemistry, serving as a versatile and privileged scaffold for the development of a diverse array of biologically active compounds.[1] Its inherent structural features, including a non-planar, saturated heterocyclic ring and a centrally located ketone, provide a unique three-dimensional framework for the design of novel therapeutics. Derivatives of this scaffold have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of tetrahydro-4H-pyran-4-one derivatives, with a particular focus on the potential impact of substitution at the 2-position, such as with an ethyl group. This document is intended to serve as a resource for researchers engaged in the exploration and development of novel therapeutic agents based on this promising heterocyclic system.

Synthesis of the Tetrahydro-4H-pyran-4-one Core and its Derivatives

The synthetic accessibility of the tetrahydro-4H-pyran-4-one scaffold is a key factor driving its exploration in drug discovery. Several synthetic routes have been established for the parent compound, providing a foundation for the generation of diverse derivative libraries.

One common industrial method involves a two-stage process starting from 3-chloropropionyl chloride and ethylene.[2][3] This process first forms 1,5-dichloropentan-3-one, which is subsequently cyclized to yield tetrahydro-4H-pyran-4-one.[2][3] Another approach utilizes the cyclization of dicarboxylic acids.[4]

The true value of this scaffold lies in its amenability to derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The ketone at the 4-position is a key handle for modifications, such as aldol condensations with various aldehydes to produce α,β-unsaturated ketone derivatives.[4] Furthermore, the carbon atoms adjacent to the ring oxygen, particularly the C2 and C6 positions, are prime targets for the introduction of substituents, such as the 2-ethyl group specified in the topic of this guide. Such modifications can significantly influence the compound's physicochemical properties and biological activity.

Key Biological Activities of Tetrahydro-4H-pyran-4-one Derivatives

Derivatives of the tetrahydro-4H-pyran-4-one scaffold have exhibited a remarkable range of biological activities, underscoring their potential as therapeutic agents. The following sections detail the most prominent of these activities, supported by mechanistic insights and quantitative data where available.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyran derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1]

Mechanism of Action: The anticancer effects of these derivatives are frequently linked to their ability to interfere with key cellular processes. One proposed mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.[5] By inhibiting CDK2, these compounds can halt the proliferation of cancer cells. Furthermore, some derivatives have been shown to modulate the Bax/Bcl-2 apoptosis pathway, tipping the balance towards programmed cell death in cancer cells.[6]

Quantitative Data: The anticancer efficacy of various pyran derivatives has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1[1][5] |

| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88[1][5] |

| Spiro-4H-pyran | 5a | A549 (Lung) | Potent Activity |

| Spiro-4H-pyran | 5a | A375 (Melanoma) | Potent Activity |

| Spiro-4H-pyran | 5a | LNCaP (Prostate) | Potent Activity |

Table 1: Anticancer activity of selected pyran derivatives. Note: "Potent Activity" indicates significant cytotoxicity was observed, though a specific IC50 value was not provided in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-Ethyltetrahydro-4H-pyran-4-one derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity

Certain tetrahydropyran derivatives have demonstrated promising anti-inflammatory properties. For instance, the derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), which is structurally related to the core topic of this guide, has shown significant effects in preclinical models.[7]

Mechanism of Action: The anti-inflammatory effects of these compounds are often associated with the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] Some derivatives may also exert their effects through the opioid system.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.

Principle: The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with indomethacin), and one or more test groups for the this compound derivatives.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity

Tetrahydro-4H-pyran-4-one derivatives have also shown notable activity against a range of bacterial and fungal pathogens.[1]

Mechanism of Action: A proposed mechanism for the antibacterial activity of pyran derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[1] By targeting this enzyme, these compounds can disrupt DNA synthesis, ultimately leading to bacterial cell death.[1]

Quantitative Data: The antimicrobial potency of these derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |

| Benzochromene | 4g | Staphylococcus aureus (MRSA) | 500[8] |

| Benzochromene | 4g | Klebsiella pneumoniae | 500[8] |

| Benzochromene | 4g | Escherichia coli | 250[8] |

Table 2: Antimicrobial activity of selected pyran derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting the plate for the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

The tetrahydro-4H-pyran-4-one scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic tractability of this core structure allows for extensive derivatization, enabling the fine-tuning of pharmacological properties. While a significant amount of research has been conducted on the broader class of pyran derivatives, further investigation into the specific biological activities of this compound derivatives is warranted. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile and valuable heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]